![molecular formula C10H5F2NO3 B3376362 5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid CAS No. 1188085-58-6](/img/structure/B3376362.png)
5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid
Overview
Description
5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid, also known as Difloxacin, is a synthetic compound that belongs to the class of fluoroquinolone antibiotics. It is widely used in scientific research for its antibacterial properties and has been shown to be effective against a variety of gram-negative and gram-positive bacteria.
Mechanism of Action
5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are enzymes essential for bacterial DNA replication and repair. This leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death.
Biochemical and Physiological Effects:
5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid has been shown to have a broad spectrum of activity against both gram-negative and gram-positive bacteria. It is also effective against bacteria that are resistant to other antibiotics, making it a valuable tool in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid in lab experiments is its broad spectrum of activity against a variety of bacteria. However, it is important to note that 5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid can be toxic to certain cell types and may have unintended effects on bacterial growth and metabolism.
Future Directions
There are several areas of future research that could be explored with regards to 5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid. One potential direction is the development of new derivatives and analogs of 5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid that may have improved antibacterial properties. Another area of research could be the investigation of the potential therapeutic uses of 5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid, such as in the treatment of bacterial infections in humans and animals. Additionally, further studies could be conducted to better understand the mechanisms of bacterial resistance to 5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid and other antibiotics.
Scientific Research Applications
5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid has been extensively studied for its antibacterial properties and has been shown to be effective against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. It has also been used in research to study the mechanisms of bacterial resistance to antibiotics.
properties
IUPAC Name |
5-(2,3-difluorophenyl)-1,2-oxazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F2NO3/c11-6-3-1-2-5(9(6)12)8-4-7(10(14)15)13-16-8/h1-4H,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAJJSJILVCSRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=NO2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Difluorophenyl)-1,2-oxazole-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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